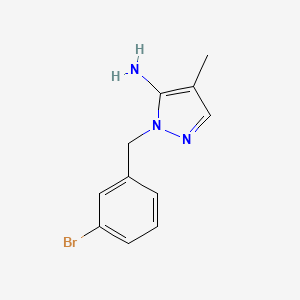

1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine

Descripción

1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is a brominated pyrazole derivative characterized by a 3-bromobenzyl substituent at the N1 position, a methyl group at C4, and an amine group at C3. Pyrazole amines are widely studied in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors, antimicrobial agents, or intermediates in organic synthesis .

Propiedades

IUPAC Name |

2-[(3-bromophenyl)methyl]-4-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c1-8-6-14-15(11(8)13)7-9-3-2-4-10(12)5-9/h2-6H,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKIUQGEEYZIFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CC2=CC(=CC=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 3-bromobenzyl chloride with 4-methyl-1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like ethanol or water.

Major Products Formed:

Nucleophilic Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of corresponding ketones or alcohols.

Reduction: Formation of amines or alcohols.

Coupling Reactions: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mecanismo De Acción

The mechanism of action of 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparación Con Compuestos Similares

Structural and Electronic Differences

- Halogen Effects : Bromine’s larger atomic radius and polarizability in the 3-bromobenzyl group may enhance hydrophobic interactions in biological systems compared to fluorine or chlorine analogs .

- Substituent Position : The 3-bromobenzyl group introduces steric hindrance and electronic effects distinct from para-substituted bromophenyl derivatives (e.g., 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine) .

Actividad Biológica

1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine (CAS number 1152526-82-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C11H12BrN3

- Molecular Weight : 266.14 g/mol

- Purity : >95%

The biological activity of 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate the activity of specific kinases or G-protein coupled receptors, which can lead to significant downstream effects on cellular signaling pathways. Such interactions are crucial for its potential therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine. In vitro evaluations have shown that this compound exhibits significant activity against various microorganisms. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 62.5 µg/mL |

| Saccharomyces cerevisiae | 31.25 µg/mL |

| Escherichia coli | 125 µg/mL |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been investigated. Studies indicate that compounds similar to 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or cell cycle arrest. For example, a related study demonstrated that certain pyrazole derivatives exhibited cytotoxic effects on human cancer cell lines at concentrations ranging from 10 to 50 µM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of pyrazole derivatives. The presence of the bromine atom at the benzyl position enhances the compound's reactivity and potential interactions with biological targets. Comparative analysis with other derivatives shows that modifications at specific positions can significantly influence their pharmacological properties:

| Compound Name | Unique Features |

|---|---|

| 1-(2-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine | Bromine at the 2-position |

| 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine | Bromine at the 4-position |

| 1-(3-Iodobenzyl)-4-methyl-1H-pyrazol-5-amine | Iodine substitution instead of bromine |

The unique substitution pattern on both the benzyl and pyrazole rings may lead to distinct pharmacological profiles, making these compounds suitable candidates for targeted drug development .

In Vitro Studies

A recent study evaluated the antimicrobial and antioxidant activities of several pyrazole derivatives, including those structurally related to 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine. The results indicated that certain derivatives displayed significant antibacterial and antifungal activities, with MIC values comparable to standard antibiotics . This reinforces the potential application of these compounds in treating infectious diseases.

Docking Studies

Molecular docking simulations have been employed to predict how 1-(3-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine interacts with target proteins involved in disease pathways. These simulations suggest favorable binding affinities with key enzymes related to cancer and microbial resistance, indicating a promising avenue for therapeutic exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.